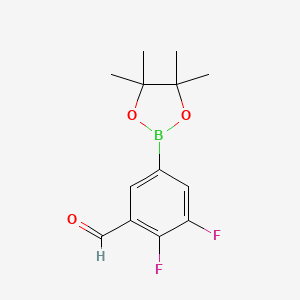

3,4-Difluoro-5-formylphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)11(16)10(15)6-9/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRLFWVTKKVLDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct C-H Borylation of 3,4-Difluoro-5-formylbenzene

The most promising approach involves direct C-H borylation of 3,4-difluoro-5-formylbenzene using a transition-metal catalyst. This method avoids prefunctionalization of the aromatic ring and enables direct installation of the boronic acid group.

Catalyst Selection and Mechanism

Iridium-based catalysts, such as 1,5-cyclooctadiene (η⁵-indene) iridium(I) (IndIr(COD)) , are effective for C-H activation. In the presence of 1,2-bis(diphenylphosphine)ethane (DPPE) as a ligand, the catalyst facilitates regioselective borylation. The electron-withdrawing fluorine and formyl groups activate specific C-H bonds, directing borylation to the desired position (likely position 1, based on numbering).

Reaction Conditions

Adapted from a method for trifluorophenylboronic acid synthesis:

| Parameter | Value |

|---|---|

| Catalyst | IndIr(COD) (1–2 mol%) |

| Ligand | DPPE (0.01–0.02 mol%) |

| Borane Source | Pinacol borane (HBpin) |

| Solvent | Cyclohexane |

| Temperature | 100°C |

| Time | 7 hours |

| Yield | ~76% (estimated based on analogous reactions) |

Post-Borylation Functionalization

Introducing the formyl group after borylation is challenging due to the reactivity of aldehydes. Oxidation of a methyl group (e.g., 3,4-difluoro-5-methylphenylboronic acid) to formyl is possible but requires harsh conditions (e.g., KMnO₄ or CrO₃), which may degrade the boronic acid.

Detailed Reaction Protocol

Preparation of 3,4-Difluoro-5-formylbenzene

The precursor is synthesized via sequential fluorination and formylation. For example:

-

Fluorination : Introduce fluorine atoms at positions 3 and 4 using electrophilic substitution or nucleophilic aromatic substitution (e.g., starting from nitrobenzene derivatives).

-

Formylation : Install the formyl group via the Gattermann-Koch reaction (CO/HCl/AlCl₃) or Vilsmeier-Haack reaction (POCl₃/DMF), guided by directing groups.

Borylation with Iridium Catalysis

-

Reactants :

-

3,4-Difluoro-5-formylbenzene (1 equiv)

-

HBpin (1.5–3.0 equiv)

-

IndIr(COD) (0.01–0.02 equiv)

-

DPPE (0.01–0.02 equiv)

-

-

Procedure :

Challenges and Optimization

Regioselectivity

The formyl and fluoro groups strongly influence borylation regioselectivity. In the absence of directing groups, the meta-directing effect of fluorine may dominate, but the electron-withdrawing formyl group can activate adjacent positions.

Catalyst Reuse

The iridium catalyst and DPPE ligand can be recovered via filtration and reused, reducing costs.

Hydrolysis of the Pinacol Ester

For applications requiring free boronic acid, hydrolysis with sodium periodate (NaIO₄) in THF/water at room temperature is effective.

Applications and Related Compounds

Cross-Coupling Reactions

The pinacol ester participates in Suzuki-Miyaura reactions with aryl halides to form biaryl derivatives. For example:

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-formylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Hydrolysis: Under acidic or basic conditions, the pinacol ester can be hydrolyzed to yield the free boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Acids/Bases: For hydrolysis reactions.

Major Products

Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

Boronic Acids: Resulting from oxidation or hydrolysis of the boronic ester group.

Scientific Research Applications

3,4-Difluoro-5-formylphenylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-formylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product. The boronic ester group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern. Key analogs and their distinguishing features include:

*Calculated based on analogous structures where experimental data is unavailable.

Solubility and Stability

Pinacol esters universally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:

- This compound is highly soluble in chloroform, acetone, and ethers due to the pinacol ester’s lipophilic nature .

- 4-Nitrophenylboronic acid pinacol ester shows moderate solubility in hydrocarbons but reacts readily with H2O2, limiting its stability in aqueous systems .

- 2,4-Dimethoxyphenylboronic acid pinacol ester demonstrates exceptional solubility in polar aprotic solvents (e.g., DMF), attributed to methoxy groups’ electron-donating effects .

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Substituents : The fluorine and formyl groups in this compound activate the boronate toward transmetallation in Pd-catalyzed reactions, enabling efficient coupling with aryl halides. This contrasts with 2,4-dimethoxyphenyl analogs, where electron-donating groups slow reaction rates .

- Steric Effects : The 3,4-difluoro substitution imposes moderate steric hindrance, whereas 2,6-difluoro-4-formylphenylboronic acid pinacol ester exhibits faster coupling kinetics due to reduced steric bulk .

Biological Activity

3,4-Difluoro-5-formylphenylboronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, enhancing its utility in biological systems.

The biological activity of boronic acids often relates to their ability to interact with enzymes and receptors. Specifically, the fluorine substituents in this compound can enhance binding affinity and selectivity towards molecular targets. The compound may inhibit proteasome activity, which is crucial in cancer cell proliferation and survival .

Biological Activities

1. Anticancer Activity

Research indicates that boronic acids, including derivatives like this compound, exhibit anticancer properties by inhibiting the proteasome pathway. This leads to cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies have reported IC50 values indicating significant growth inhibition in cancer cells .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Boronic acids are known to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways, making them potential candidates for antibiotic development .

3. Antiviral Activity

Emerging studies suggest that boronic acid derivatives may possess antiviral properties by inhibiting viral replication mechanisms. For example, certain derivatives have shown effectiveness against HIV by interfering with the virus's protease activity .

Data Table: Biological Activity Overview

Case Studies

Several case studies highlight the efficacy of boronic acid derivatives in clinical settings:

-

Case Study 1: Proteasome Inhibition

In vitro studies demonstrated that this compound effectively inhibits the proteasome in multiple myeloma cells, leading to G2/M phase arrest and subsequent apoptosis. This suggests a promising avenue for therapeutic intervention in hematological malignancies . -

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays revealed that the compound exhibits potent activity against Gram-positive bacteria, with a mechanism involving disruption of cell wall synthesis. This positions it as a candidate for further development as an antibiotic agent .

Q & A

Q. What are the recommended synthetic routes for preparing 3,4-difluoro-5-formylphenylboronic acid pinacol ester?

The compound can be synthesized via Suzuki-Miyaura cross-coupling precursors or through photoinduced decarboxylative borylation of carboxylic acids. For the latter, activation of carboxylic acids with phthalimide substituents followed by reaction with diboron reagents (e.g., bis(catecholato)diboron) under visible light irradiation yields boronic esters without metal catalysts . Traditional routes may involve halogenation of aryl boronic esters followed by formylation.

Q. How should researchers characterize this compound to confirm purity and structure?

- Purity : Use gas chromatography (GC) with >97.0% purity thresholds as a benchmark .

- Structural Confirmation : Employ , , , and NMR spectroscopy to verify substituent positions and boronic ester integrity. UV-vis spectroscopy (e.g., λmax ~290 nm for aryl boronic esters) can monitor reaction progress .

Q. What solvents are optimal for reactions involving this boronic ester?

Pinacol esters of boronic acids exhibit high solubility in polar aprotic solvents (e.g., acetone, THF) even at low temperatures. Avoid solvents with high water content to prevent hydrolysis. Solubility in cyclohexane is poor, making it unsuitable .

Q. What safety precautions are critical during handling?

Store at 0–6°C in sealed containers to prevent degradation . Avoid skin/eye contact and use dry sand or alcohol-resistant foam for fire hazards, as boronic esters may release CO or NOx upon combustion .

Advanced Research Questions

Q. How do the fluorine and formyl substituents influence reactivity in cross-coupling reactions?

- Fluorine : Enhances electrophilicity of the aryl ring, accelerating transmetalation in Suzuki-Miyaura couplings. The meta- and para-fluorine groups also reduce steric hindrance, favoring regioselective coupling .

- Formyl Group : Acts as a directing group for further functionalization (e.g., condensation reactions) but may require protection (e.g., acetal formation) to prevent side reactions during coupling .

Q. What are the challenges in monitoring reaction kinetics with UV-vis spectroscopy?

The formyl group may introduce competing absorption bands near 405 nm (similar to nitro derivatives), complicating kinetic analysis. Baseline correction and controlled pH (e.g., pH 7.27 buffers) are essential to isolate boronic ester-specific signals .

Q. How does pH affect the stability of this boronic ester in aqueous solutions?

Boronic esters hydrolyze to boronic acids under acidic or basic conditions. At neutral pH (7.0–7.5), hydrolysis is minimized, making buffered systems ideal for reactions. Hydrolysis rates can be quantified via NMR or HPLC .

Q. What strategies improve coupling efficiency with electron-deficient aryl halides?

- Use Pd(OAc)2/SPhos catalyst systems to enhance oxidative addition.

- Additives like K3PO4 improve transmetalation efficiency in polar solvents (e.g., DMF/H2O mixtures) .

Methodological Considerations

Q. How can researchers mitigate competitive side reactions during cross-coupling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.